molecular formula C14H20N4 B11059065 5-Isobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-ylamine

5-Isobutyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-ylamine

Cat. No.: B11059065
M. Wt: 244.34 g/mol
InChI Key: VWRXMSYHMZLBMJ-UHFFFAOYSA-N
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Description

5-ISOBUTYL-6,7,8,9-TETRAHYDRO-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-1-AMINE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is part of the pyrazoloisoquinoline family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ISOBUTYL-6,7,8,9-TETRAHYDRO-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-1-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1,3-dichloro-7-cyclohexyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate in ethanol can yield similar pyrazoloisoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ISOBUTYL-6,7,8,9-TETRAHYDRO-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazoloisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ISOBUTYL-6,7,8,9-TETRAHYDRO-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-1-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ISOBUTYL-6,7,8,9-TETRAHYDRO-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-1-AMINE involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ISOBUTYL-6,7,8,9-TETRAHYDRO-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-1-AMINE is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies.

Properties

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

5-(2-methylpropyl)-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine

InChI

InChI=1S/C14H20N4/c1-8(2)7-11-9-5-3-4-6-10(9)12-13(15)17-18-14(12)16-11/h8H,3-7H2,1-2H3,(H3,15,16,17,18)

InChI Key

VWRXMSYHMZLBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=NNC(=C2C3=C1CCCC3)N

Origin of Product

United States

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